

# Chlorpheniramine N-oxide CAS number and molecular weight.

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## Compound of Interest

Compound Name: *Chlorpheniramine N-oxide*

Cat. No.: *B600797*

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## An In-depth Technical Guide to Chlorpheniramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Chlorpheniramine N-oxide** is the primary metabolite of the first-generation antihistamine, chlorpheniramine. This document provides a comprehensive technical overview of **Chlorpheniramine N-oxide**, including its chemical identity, physicochemical properties, and its significance in the context of drug metabolism and pharmaceutical quality control. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathway and proposed mechanism of action.

### Chemical and Physical Properties

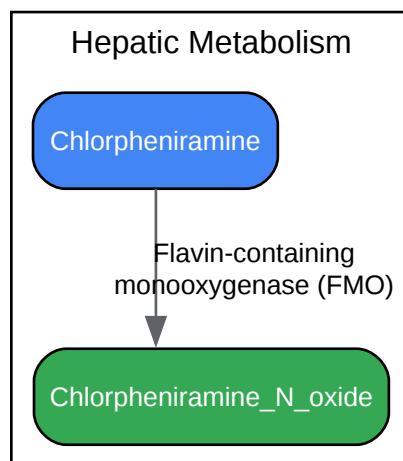
**Chlorpheniramine N-oxide** is the product of the N-oxygenation of the aliphatic tertiary amine of chlorpheniramine. This metabolic conversion significantly alters the molecule's polarity and physiological disposition.

| Property          | Value  | Citation(s)   |
|-------------------|--|---|
| CAS Number        | 120244-82-8  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>19</sub> CIN <sub>2</sub> O                   | <a href="#">[4]</a>   |
| Molecular Weight  | 290.79 g/mol   | <a href="#">[1]</a>   |
| IUPAC Name        | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide | <a href="#">[1]</a>   |
| Synonyms          | 2-p-chloro-alpha-(2-dimethylaminoethyl)-benzylpyridine N-oxide       | <a href="#">[3]</a>   |
| Appearance        | Off-White to Pale Yellow Solid                                       | <a href="#">[5]</a>   |
| Melting Point     | 66-78°C  | <a href="#">[5]</a>   |

## Metabolic Pathway and Pharmacological Significance

Chlorpheniramine undergoes hepatic metabolism, primarily through the action of flavin-containing monooxygenase (FMO) enzymes, to yield **Chlorpheniramine N-oxide**.[\[1\]](#)[\[6\]](#) This biotransformation is a critical aspect of the parent drug's pharmacokinetics. The addition of the N-oxide functional group increases the compound's hydrophilicity, which is thought to reduce its ability to cross the blood-brain barrier, thereby potentially diminishing the central nervous system effects, such as drowsiness, commonly associated with first-generation antihistamines.[\[1\]](#)

While its pharmacological activity is not as extensively studied as the parent compound, **Chlorpheniramine N-oxide** is believed to act as an antagonist at histamine H1 receptors, similar to chlorpheniramine.[\[1\]](#) The N-oxide group may, however, alter its binding affinity and selectivity for these receptors.[\[1\]](#)



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Metabolic conversion of Chlorpheniramine to **Chlorpheniramine N-oxide**.

## Experimental Protocols

### Synthesis of Chlorpheniramine N-oxide

The following protocol describes the laboratory-scale synthesis of **Chlorpheniramine N-oxide** from its parent compound.[\[1\]](#)

Materials:

- Chlorpheniramine
- Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- m-Chloroperoxybenzoic acid (m-CPBA)
- Water
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Silica gel for column chromatography
- Methanol

**Procedure:**

- Dissolve Chlorpheniramine (20 g) in dichloromethane (200 mL) in a suitable reaction vessel.
- Cool the solution to -10°C using an appropriate cooling bath.
- Sequentially add sodium bicarbonate (14.8 g) and m-CPBA (30.4 g) to the cooled solution.
- Stir the reaction mixture at -10°C for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1 v/v).

This procedure is reported to yield **Chlorpheniramine N-oxide** with a purity of 97% and a yield of 72.37%.[\[1\]](#)

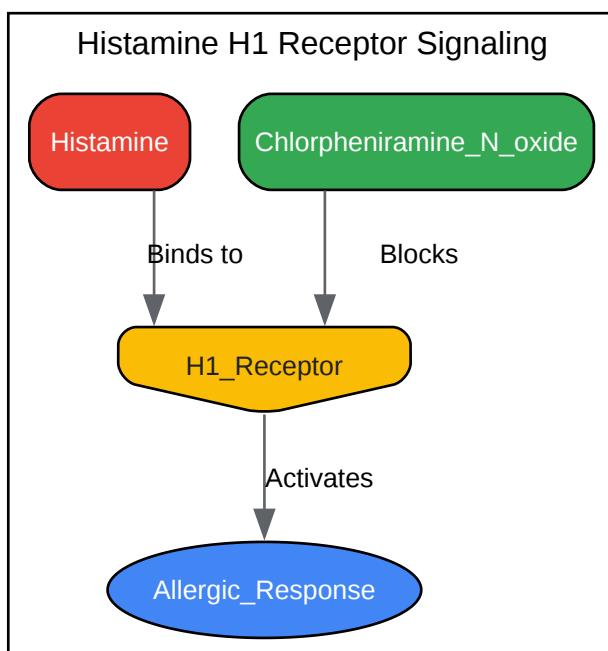
## Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the detection and quantification of **Chlorpheniramine N-oxide**, particularly in the context of pharmaceutical quality control where it is monitored as an impurity.[\[1\]](#)[\[7\]](#)[\[8\]](#)

| Parameter        | HPLC Method 1  | HPLC Method 2                                     |
|------------------|--|---|
| Column           | Ultimate XDB-C18   | Cogent Bidentate C8™, 4µm, 100Å                   |
| Mobile Phase     | 80:20 (v/v) NH <sub>4</sub> H <sub>2</sub> PO <sub>4</sub> (pH 3.0) : Acetonitrile | A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v) |
|                  | B: Acetonitrile/ 0.05% TFA (v/v)   |   |
| Flow Rate        | 1.0 mL/min   | 1.0 mL/minute                                     |
| Detection        | UV at 225 nm   | UV at 225 nm                                      |
| Injection Volume | 20 µL  | 10 µL   |
| Citation(s)      | <a href="#">[1]</a> <a href="#">[8]</a>  | <a href="#">[7]</a>                               |

## Proposed Mechanism of Action

As a derivative of chlorpheniramine, the N-oxide metabolite is presumed to exert its antihistaminic effects through a similar mechanism: competitive antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms.



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Antagonism of the Histamine H1 receptor by **Chlorpheniramine N-oxide**.

## Applications in Research and Development

**Chlorpheniramine N-oxide** serves as a critical reference standard in the pharmaceutical industry.<sup>[9]</sup> Its presence and concentration in chlorpheniramine drug products are monitored to ensure product quality and stability, as it can be formed through degradation.<sup>[1][8]</sup> Regulatory guidelines often necessitate the quantification of such impurities.<sup>[1]</sup>

Furthermore, the study of **Chlorpheniramine N-oxide** and its formation provides valuable insights into drug metabolism and the role of FMO enzymes. The use of in vitro models, such as liver microsomes and fungal biotransformation with *Cunninghamella elegans*, has been instrumental in elucidating these metabolic pathways.<sup>[1][10]</sup>

## Conclusion

**Chlorpheniramine N-oxide** is a key metabolite of chlorpheniramine with significant implications for the parent drug's pharmacokinetic profile and for pharmaceutical quality control. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers and professionals in the field of drug development and analysis. Further investigation into its specific pharmacological activities may reveal additional therapeutic nuances.

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